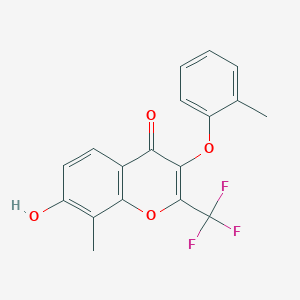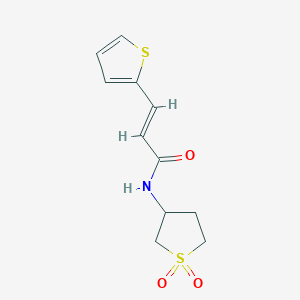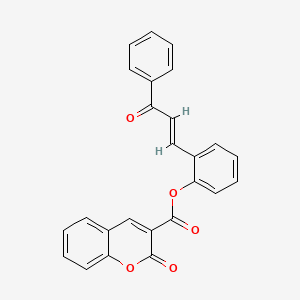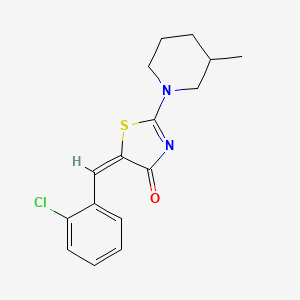
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the family of flavones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been proposed that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. The anticancer activity of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is thought to be mediated by the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation through the regulation of cell cycle-related proteins.
Biochemical and Physiological Effects:
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have demonstrated that 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is that it exhibits a wide range of biological activities, making it a useful tool for studying various disease processes. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is relatively easy to synthesize and is commercially available. However, one of the limitations of using 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
For research on 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one derivatives, investigation of its therapeutic potential, and elucidation of its mechanism of action.
Synthesis Methods
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multi-step process. The first step involves the synthesis of 2-methylphenol, which is then reacted with 3-(trifluoromethyl)benzaldehyde to form 3-(2-methylphenoxy)-3-(trifluoromethyl)benzaldehyde. This intermediate is then reacted with 2-acetyl-7-hydroxy-8-methylchromene to yield 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Scientific Research Applications
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-5-3-4-6-13(9)24-16-14(23)11-7-8-12(22)10(2)15(11)25-17(16)18(19,20)21/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLUDJOSHLDZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(2-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)


![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![5-(4-chlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909907.png)
![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)